molecular formula C20H19N5O2S B2557096 N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide CAS No. 1014090-48-2

N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide

Katalognummer: B2557096
CAS-Nummer: 1014090-48-2
Molekulargewicht: 393.47
InChI-Schlüssel: AZWMQCOXRUPSPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyrazole-5-carboxamide core substituted with a 1,3-dimethyl group and dual N-linked moieties: a 6-methoxy-1,3-benzothiazol-2-yl group and a pyridin-3-ylmethyl group. The pyridinylmethyl group may facilitate π-π stacking interactions in biological targets.

Eigenschaften

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S/c1-13-9-17(24(2)23-13)19(26)25(12-14-5-4-8-21-11-14)20-22-16-7-6-15(27-3)10-18(16)28-20/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWMQCOXRUPSPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is typically synthesized through a condensation reaction between o-aminothiophenol and a suitable aldehyde or ketone.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group on the benzothiazole ring using methyl iodide in the presence of a base.

    Synthesis of the Pyrazole Ring: The pyrazole ring is formed through a cyclization reaction involving a hydrazine derivative and a 1,3-diketone.

    Coupling with Pyridine Moiety: The pyridine moiety is introduced through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a pyridine-based electrophile.

    Final Coupling and Carboxamide Formation: The final step involves coupling the benzothiazole and pyrazole intermediates, followed by the formation of the carboxamide group through an amidation reaction.

Industrial production methods often involve optimization of these steps to enhance yield and purity, including the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the carboxamide group and formation of corresponding acids and amines.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Properties

Recent studies have indicated that N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide exhibits significant anti-cancer properties. Research has demonstrated its ability to inhibit the proliferation of several cancer cell lines, including:

Cancer Type Cell Line IC50_{50} (µM)
ColonHCT11620.5
BreastMCF715.8
LungA54918.3

These findings suggest that the compound may interact with specific molecular targets involved in cancer cell growth and survival, although further investigation is necessary to elucidate the precise mechanisms of action .

Anti-Inflammatory Effects

In addition to its anti-cancer potential, the compound has shown promise in reducing inflammatory responses. Studies indicate that it can decrease the production of pro-inflammatory cytokines in immune cells, suggesting a possible application in treating inflammatory diseases such as arthritis and asthma .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Its structural similarity to other benzothiazole derivatives has led researchers to explore its efficacy against various pathogens, including Mycobacterium tuberculosis. Preliminary results indicate that it may inhibit the growth of certain bacterial strains .

Case Study 1: Anti-Cancer Efficacy

A study conducted on the anti-proliferative effects of N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide involved treating human cancer cell lines with varying concentrations of the compound. The results demonstrated a dose-dependent reduction in cell viability across all tested lines, highlighting its potential as an effective chemotherapeutic agent .

Case Study 2: In Vivo Anti-Inflammatory Activity

In an animal model of inflammation, the compound was administered to assess its impact on inflammatory markers. The results showed a significant reduction in edema and inflammatory cytokines compared to control groups, supporting its potential use in therapeutic applications for inflammatory diseases .

Wirkmechanismus

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to modulation of cellular signaling pathways. For example, it has been shown to inhibit the enzyme DprE1, which is involved in the biosynthesis of the mycobacterial cell wall, thereby exhibiting anti-tubercular activity . Additionally, its anti-inflammatory effects are attributed to its ability to modulate the activity of pro-inflammatory cytokines and enzymes.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

Key structural variations among analogs include:

  • Benzothiazole substituents : Methoxy (target compound), chloro (), fluoro (Compound B, ), methyl (), and methanesulfonyl (Compound D, ).
  • Pyrazole substituents : 1,3-Dimethyl (target compound), hydroxyphenyl (Compounds B and D, ), and thiophene ().
  • N-Substituents : Pyridin-3-ylmethyl (target compound), morpholinylethyl (), and tetrazole derivatives ().
Table 1: Structural and Functional Comparison
Compound Name Benzothiazole Substituents Pyrazole Substituents N-Substituents Molecular Formula Notable Properties/Activity Reference
Target Compound 6-methoxy 1,3-dimethyl Pyridin-3-ylmethyl C19H19N5O2S Hypothetical H-bonding capability -
(HCl salt) 7-chloro-4-methoxy 1,3-dimethyl 2-(4-morpholinyl)ethyl C20H25Cl2N5O3S Improved solubility (HCl salt)
Compound B () 6-fluoro 3-(2-hydroxyphenyl) None C16H11FN4OS ecto-5'-nucleotidase inhibition
4,6-dimethyl 1-methyl Pyridin-3-ylmethyl C19H19N5OS Increased lipophilicity
Tetraniliprole () N/A (different core) Tetrazole-CF3 Complex aryl groups C20H14ClF3N10O2 Pesticidal activity

Pharmacological and Physicochemical Implications

  • Electron-Withdrawing vs. Electron-Donating Groups: Chloro () and fluoro (Compound B, ) substituents may enhance metabolic stability but reduce solubility.
  • N-Substituent Effects : Morpholinylethyl () increases polarity and bioavailability compared to pyridinylmethyl (target compound). Tetraniliprole’s tetrazole group () introduces strong electronegativity, critical for pesticidal target binding .
  • Biological Activity : Compound B () inhibits ecto-5'-nucleotidase, suggesting the pyrazole-benzothiazole scaffold’s versatility. The target compound’s dimethyl and pyridinylmethyl groups may optimize target affinity, though activity data is lacking .

Biologische Aktivität

N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article compiles current research findings, including synthetic routes, biological assays, and mechanisms of action.

1. Chemical Structure and Properties

The molecular formula for this compound is C18H20N4O2SC_{18}H_{20}N_{4}O_{2}S, characterized by its unique structural motifs:

  • Benzothiazole moiety : Contributes to its biological activity.
  • Pyrazole core : Associated with various pharmacological properties.
  • Pyridine substituent : Enhances solubility and reactivity.

2.1 Anticancer Properties

Research indicates that this compound exhibits anti-cancer properties , as it has been shown to inhibit the proliferation of various cancer cell lines, including:

  • Colon cancer
  • Breast cancer
  • Lung cancer

In vitro studies have demonstrated that the compound can induce apoptosis in these cell lines, although the precise mechanisms remain to be fully elucidated .

2.2 Anti-inflammatory Effects

The compound also displays anti-inflammatory activity . It has been observed to reduce the production of inflammatory mediators in immune cells, suggesting potential therapeutic applications in treating inflammatory diseases .

The mechanisms by which N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide exerts its effects may involve:

  • Enzyme inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor modulation : Interaction with specific receptors could alter signaling pathways associated with cell growth and immune response .

4. Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of intermediates through reactions involving benzothiazole derivatives.
  • Coupling reactions to form the pyrazole core.
  • Final modifications to achieve the desired carboxamide structure.

Optimized synthetic routes may utilize advanced techniques such as continuous flow synthesis to enhance yield and efficiency .

Case Study 1: In vitro Anticancer Activity

A study conducted on various cancer cell lines demonstrated that treatment with N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide resulted in a significant reduction in cell viability (IC50 values ranged from 10 µM to 30 µM across different lines) compared to controls.

Case Study 2: Anti-inflammatory Mechanisms

Another study investigated the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages. Results showed a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with varying concentrations of the compound .

6. Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
Compound AC18H20N4O2SAnticancer
Compound BC15H11N3O4SAnti-inflammatory
Compound CC20H19N5O4S2Antimicrobial

This table highlights how structurally similar compounds also exhibit significant biological activities, reinforcing the importance of functional groups present in these molecules.

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYield RangeReference
Pyrazole Core FormationDMF-DMA, phenylhydrazine, reflux60-75%
Amide CouplingThionyl chloride, 4-ethoxyaniline, RT43%

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR : Identifies proton environments (e.g., methoxy, pyridyl-CH₂) and confirms regiochemistry. For example, pyrazole C=O groups show distinct downfield shifts (~160-170 ppm in 13C NMR) .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch ~1650-1750 cm⁻¹, N-H bend ~3300 cm⁻¹) .
  • HPLC : Quantifies purity (>95% recommended for biological assays). Use C18 columns with acetonitrile/water gradients .
  • X-ray Diffraction : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding in crystal packing) .

Q. Table 2: Key Spectral Data from Analogous Compounds

TechniqueDiagnostic Peaks/FeaturesReference
1H NMRPyrazole-CH₃ at δ 2.2-2.5 ppm
13C NMRBenzothiazole C-S at δ 120-130 ppm
IRC=O stretch at 1680 cm⁻¹

Advanced: How can molecular docking studies be designed to investigate the binding interactions of this compound with target proteins?

Methodological Answer:

  • Protein Preparation : Use tools like AutoDock Vina to prepare the receptor (e.g., kinase domains) by removing water molecules and adding polar hydrogens.
  • Ligand Optimization : Generate 3D conformers of the compound using Gaussian or Open Babel, accounting for tautomeric states .
  • Docking Parameters : Grid boxes centered on active sites (e.g., ATP-binding pockets) with dimensions 20 Å × 20 Å × 20 Å. Use Lamarckian genetic algorithms for conformational sampling .
  • Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å acceptable) .

Example Insight : In benzothiazole-triazole hybrids, substituents like fluorine or methoxy groups improved binding affinity to kinase targets by 30-50% via hydrophobic interactions .

Advanced: What strategies are employed to analyze and resolve contradictions between experimental data and computational predictions for this compound?

Methodological Answer:

  • DFT Calculations : Compare theoretical (B3LYP/6-311+G(d,p)) and experimental NMR/IR spectra to identify discrepancies in electronic environments .
  • Sensitivity Analysis : Vary force field parameters (e.g., partial charges) in docking studies to assess robustness of binding modes .
  • Crystallographic Validation : Resolve ambiguities in regiochemistry (e.g., pyrazole vs. isoxazole tautomers) via single-crystal X-ray diffraction .

Case Study : For 5-methyl-1-phenylpyrazole-4-carboxylic acid, DFT calculations underestimated C=O bond lengths by 0.02 Å compared to X-ray data, attributed to crystal packing effects .

Advanced: How can structure-activity relationship (SAR) studies be structured to evaluate substituent effects on biological activity?

Methodological Answer:

  • Systematic Substituent Variation : Synthesize derivatives with modifications to the benzothiazole (e.g., -OCH₃ → -Cl) or pyridylmethyl groups.
  • Biological Assays : Test against disease-relevant targets (e.g., cancer cell lines) using IC₅₀ or Ki measurements.
  • Data Analysis : Correlate substituent electronic/hydrophobic parameters (Hammett σ, LogP) with activity trends .

Q. Table 3: Substituent Effects in Analogous Compounds

CompoundR Group (Benzothiazole)Activity (IC₅₀, nM)Reference
9a-H120
9b-F85
9c-Br45

Advanced: What methodologies are recommended for assessing the hydrolytic stability of this compound under physiological conditions?

Methodological Answer:

  • Buffer Systems : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C.
  • LC-MS Monitoring : Track degradation products (e.g., free carboxylic acid from amide hydrolysis) over 24-72 hours .
  • Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. For pyrazole-carboxamides, esterase-resistant analogs show t₁/₂ > 8 hours .

Advanced: How can researchers address discrepancies in elemental analysis data during compound characterization?

Methodological Answer:

  • Purification : Re-crystallize from ethyl acetate/hexane to remove residual solvents or salts .
  • Alternative Techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular ions (Δ < 5 ppm error).
  • Replicate Synthesis : Repeat the reaction under inert atmosphere to rule out oxidation side products .

Example : A pyrazole derivative showed 0.5% deviation in carbon content due to incomplete drying; vacuum drying at 40°C resolved the issue .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.